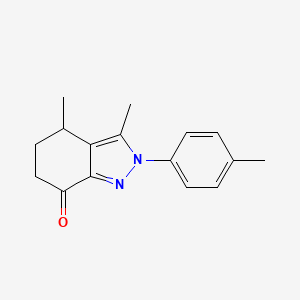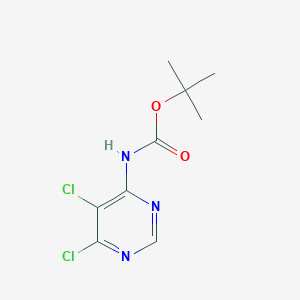
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is an organic compound that features both borate and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium catalyst under inert conditions. The general reaction scheme is as follows:
Starting Materials: Thiophene-2-sulfonamide and bis(pinacolato)diboron.
Catalyst: Palladium catalyst (e.g., Pd(dppf)Cl2).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the sulfonamide group may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the sulfonamide group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate group but lacks the thiophene and sulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate and sulfonamide groups but with different aromatic and aliphatic substituents.
Uniqueness
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is unique due to the combination of boronate and sulfonamide functional groups on a thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C10H16BNO4S2 |
|---|---|
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16BNO4S2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(17-7)18(12,13)14/h5-6H,1-4H3,(H2,12,13,14) |
Clé InChI |
OZSNOKWEUODQOU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
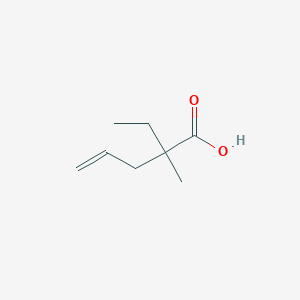
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
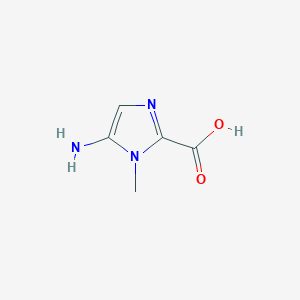
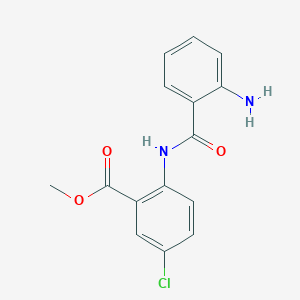
![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)
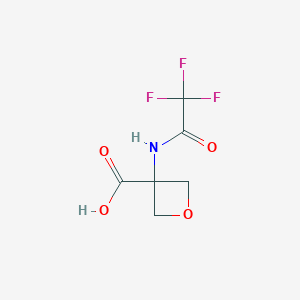
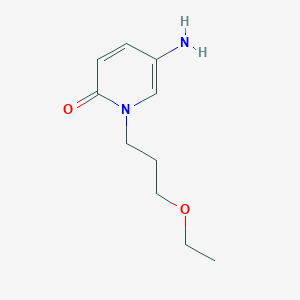
![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
